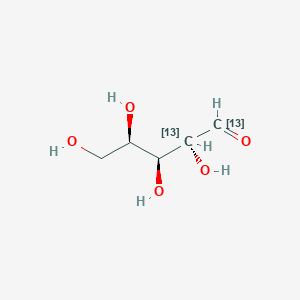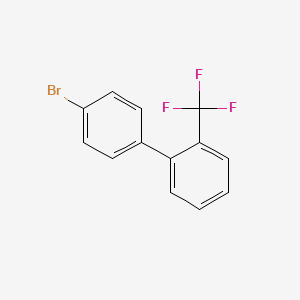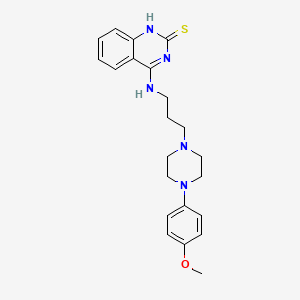
(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal-1,2-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[1,2-13C2]xylose is a labeled form of D-xylose, a naturally occurring monosaccharide. The labeling with carbon-13 isotopes at the first and second carbon positions allows for detailed studies in metabolic pathways and biochemical processes. D-xylose itself is a pentose sugar, meaning it has five carbon atoms, and is commonly found in the hemicellulose of plant cell walls .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the D-xylose molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the use of labeled glucose, which is enzymatically converted to D-xylose .
Industrial Production Methods
Industrial production of D-xylose generally involves the hydrolysis of hemicellulose from biomass sources such as wood, straw, and corn husks. The process includes acid hydrolysis to break down the hemicellulose into its constituent sugars, followed by purification steps to isolate D-xylose .
化学反応の分析
Types of Reactions
D-[1,2-13C2]xylose undergoes various chemical reactions, including:
Oxidation: D-xylose can be oxidized to form D-xylonic acid.
Reduction: Reduction of D-xylose yields xylitol, a sugar alcohol.
Isomerization: D-xylose can be isomerized to D-xylulose by xylose isomerase.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Catalytic hydrogenation using metal catalysts like nickel.
Isomerization: Enzymatic reaction using xylose isomerase under mild conditions.
Major Products
D-xylonic acid: Formed from oxidation.
Xylitol: Formed from reduction.
D-xylulose: Formed from isomerization.
科学的研究の応用
D-[1,2-13C2]xylose is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking in metabolic studies. Applications include:
Chemistry: Used in studies of carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study the pathways of sugar metabolism.
Medicine: Utilized in diagnostic tests for assessing intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
作用機序
The mechanism of action of D-[1,2-13C2]xylose involves its metabolism through the pentose phosphate pathway. The labeled carbon atoms allow researchers to trace the conversion of D-xylose to D-xylulose-5-phosphate, which is an intermediate in the pathway. This helps in understanding the flow of carbon atoms through various metabolic processes .
類似化合物との比較
Similar Compounds
L-arabinose: Another pentose sugar found in plant cell walls.
D-glucose: A hexose sugar that is a primary energy source in many organisms.
D-mannose: A hexose sugar involved in glycosylation processes
Uniqueness
D-[1,2-13C2]xylose is unique due to its labeled carbon atoms, which provide a powerful tool for tracing metabolic pathways and studying biochemical reactions in detail. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1,3+1 |
InChIキー |
PYMYPHUHKUWMLA-AZDIZYBSSA-N |
異性体SMILES |
C([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102815.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B14102818.png)
![7-Bromo-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102825.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)

![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B14102889.png)

